molecular formula C7H7NOS2 B2918500 3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 140217-07-8

3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No. B2918500
CAS RN: 140217-07-8
M. Wt: 185.26
InChI Key: ZDUUGJVJFSJHKO-UHFFFAOYSA-N
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Description

3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, also known as 3,4-DHT, is a heterocyclic compound with a unique structure that has been extensively studied in the field of organic synthesis and scientific research. It is a versatile and useful molecule with a wide range of applications in both industrial and academic research.

Scientific Research Applications

properties

IUPAC Name

3,4-dihydro-2H-thieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS2/c9-6-5-1-3-10-7(5)11-4-2-8-6/h1,3H,2,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUUGJVJFSJHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Synthesis routes and methods I

Procedure details

To 300 g of polyphosphoric acid warmed at 70° C. was added 19.5 g of 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 4-oxime portionwise with stirring for 20 minutes. The mixture was stirred at 80° C. for 2.5 hours, poured into chilled water and extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The resulting crude crystals were recrystallized from ethanol to give 10 g of 2,3-dihydrothieno[3,2-f]-1,4-thiazepin-5(4H)-one as white crystals, melting at 195°-196° C.
[Compound]
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
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